Fluorocurarine chloride

Autonomic Pharmacology Ganglionic Blockade Sympathetic Nervous System

Fluorocurarine chloride is a potent, short-acting sympathetic ganglioblocker. It selectively blocks sympathetic ganglia at 0.02-0.2 mg/kg (6x more potent than arfonad), without affecting M-cholinergic or histaminergic receptors. At 2-3 mg/kg, it acts as a non-depolarizing neuromuscular blocker. Ideal for autonomic and nicotinic receptor research.

Molecular Formula C19H20O2N2, HCl
Molecular Weight 344.5 g/mol
Cat. No. B1149871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorocurarine chloride
Synonyms12-hydroxynorfluorocurarine hydrochloride
Molecular FormulaC19H20O2N2, HCl
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
InChIInChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight brown powder

Fluorocurarine Chloride: A Short-Acting Selective Sympathetic Ganglioblocker for Autonomic Research


Fluorocurarine chloride (CAS 22273-09-2), also known as Metvine or C-Curarine III chloride, is a quaternary ammonium alkaloid derived from the plant Vinca erecta (Apocynaceae) . It is classified as a short-acting, selective sympathetic ganglioblocker , with a weak antagonist activity on nicotinic receptors at the neuromuscular junction [1]. Its molecular formula is C20H23ClN2O with a molecular weight of 342.86 g/mol . As a non-depolarizing neuromuscular blocker , it is a key research tool for studying autonomic nervous system function and nicotinic receptor pharmacology.

Fluorocurarine Chloride: Why Substitution with Generic Ganglionic or Neuromuscular Blockers Risks Experimental Inconsistency


Generic substitution with other ganglionic or neuromuscular blockers such as d-tubocurarine, hexamethonium, or succinylcholine is not straightforward. Fluorocurarine chloride exhibits a unique pharmacological profile: potent sympathetic ganglionic blockade (6x more potent than arfonad ), with a distinct dose-dependent separation from neuromuscular blockade (2-3 mg/kg) , and a notable lack of activity at M-cholinergic and histaminergic receptors . These characteristics are not shared equally among other agents, which may have different selectivity profiles, onset/duration of action, or off-target effects. Substitution without accounting for these specific parameters can lead to irreproducible or confounded results in autonomic and neuromuscular research.

Fluorocurarine Chloride: A Comparative Analysis of Potency, Selectivity, and Stability Data for Informed Procurement


Superior Potency at Sympathetic Ganglia vs. Arfonad

Fluorocurarine chloride demonstrates significantly higher potency for blocking sympathetic ganglia compared to arfonad (trimethaphan camsilate). At doses of 0.02-0.2 mg/kg, fluorocurarine chloride selectively blocks sympathetic ganglia with an activity 6 times as potent as that of arfonad . This high potency allows for effective ganglionic blockade at lower doses, potentially reducing off-target effects.

Autonomic Pharmacology Ganglionic Blockade Sympathetic Nervous System

Dose-Dependent Dual Activity: Ganglionic vs. Neuromuscular Blockade

Fluorocurarine chloride exhibits a clear, dose-dependent separation of its primary ganglionic blocking activity and its secondary neuromuscular blocking activity. A low dose (0.02-0.2 mg/kg) selectively blocks sympathetic ganglia , whereas a significantly higher dose (2-3 mg/kg) is required to block neuromuscular conductivity via a non-depolarizing action . This contrasts with non-selective agents that may cause neuromuscular blockade at doses required for ganglionic effects.

Neuromuscular Junction Ganglionic Blockade Dose-Response

Receptor Selectivity Profile: Minimal Off-Target Activity

Studies indicate that fluorocurarine chloride has no influence on M-cholinergic and histaminergic receptors . This lack of activity on these receptor types suggests a cleaner pharmacological profile compared to other ganglionic or neuromuscular blockers, such as some curare alkaloids, which may exhibit broader receptor interactions. For instance, d-tubocurarine is known to have histamine-releasing properties.

Receptor Pharmacology Off-target Effects Selectivity

Acute Toxicity (LD50) Profile for Preclinical Dosing

The acute intravenous toxicity of fluorocurarine chloride has been established in mice and rats. In mice, the intravenous LD50 is 4.6 mg/kg [1]. In rats, the intravenous LD50 is 7.45 mg/kg [1]. This quantitative data is essential for calculating safe and effective dose ranges for in vivo experiments, providing a defined safety margin that may differ from other ganglionic blockers like hexamethonium.

Toxicology Preclinical Safety In Vivo Studies

Long-Term Powder Stability for Cost-Effective Inventory Management

When stored in lyophilized powder form at -20°C and kept desiccated, fluorocurarine chloride is stable for up to 36 months (3 years) [1]. This extended shelf-life is a critical parameter for research laboratories that may not use the compound continuously. In contrast, many labile compounds or those supplied only in solution require more frequent reordering and have a higher risk of degradation.

Compound Storage Stability Procurement

Validated Research Applications for Fluorocurarine Chloride: From Autonomic Mapping to Neuromuscular Studies


Selective Sympathetic Ganglionic Blockade in Autonomic Physiology Studies

Based on its high potency at sympathetic ganglia (0.02-0.2 mg/kg) , fluorocurarine chloride is ideal for research requiring the selective and reversible blockade of sympathetic transmission without significant interference at the neuromuscular junction. This allows for precise investigation of sympathetic control over cardiovascular function, including studies on blood pressure regulation , where its lack of effect on M-cholinergic and histaminergic receptors ensures observed hemodynamic changes are primarily due to ganglionic blockade.

Investigating Dose-Dependent Neuromuscular Blockade

The compound's dose-dependent activity profile makes it a valuable tool for neuromuscular research. At higher doses (2-3 mg/kg), it functions as a non-depolarizing neuromuscular blocker . This allows researchers to study neuromuscular transmission and muscle relaxation in a controlled manner, with the understanding that the same compound can be used at lower doses to isolate sympathetic ganglionic effects. The defined LD50 values (e.g., 4.6 mg/kg i.v. in mice) provide essential guidance for establishing safe and effective dosing regimens in these more invasive experiments.

Calibration and Validation of Analytical Assays

With a defined purity of ≥97% (TLC) and high long-term stability (36 months at -20°C) , fluorocurarine chloride serves as an excellent reference standard for analytical chemistry. Its unique chemical reactivity, such as forming strongly fluorescent products (Ultracurine A and B) when reacted with C-Curarine I chloride , can be exploited to develop and validate novel detection methods, such as fluorescence-based assays for detecting related curare alkaloids.

Comparative Pharmacological Studies of Nicotinic Receptor Subtypes

Given its selective action on sympathetic ganglia and weak activity at the neuromuscular junction , fluorocurarine chloride is a crucial tool for dissecting the pharmacology of different nicotinic acetylcholine receptor (nAChR) subtypes. By comparing its effects to those of more promiscuous nicotinic antagonists, researchers can probe the functional differences between ganglionic (e.g., α3β4) and muscle-type (e.g., α1β1δε) nAChRs in native tissues, providing insights into autonomic signaling pathways.

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